{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate
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Overview
Description
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a carbamoyl group attached to a methylbenzoate structure. Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with {[1-(4-methylphenyl)ethyl]carbamoyl}methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but differs in the functional groups attached to the aromatic ring.
2-Methoxy-5-(phenylamino)methylphenol: Shares a similar core structure but has different substituents.
Uniqueness
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and carbamoyl groups make it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-10-16(11-9-13)15(3)20-18(21)12-23-19(22)17-7-5-4-6-14(17)2/h4-11,15H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYYAKRLOIPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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